5-(Quinolin-8-ylthio)furan-2-carbaldehyde

Description

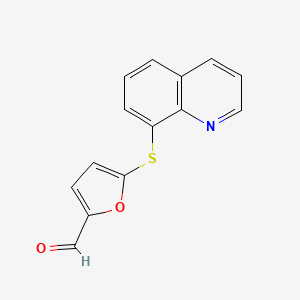

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-quinolin-8-ylsulfanylfuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-9-11-6-7-13(17-11)18-12-5-1-3-10-4-2-8-15-14(10)12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDSWWSUEKUWICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SC3=CC=C(O3)C=O)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Spectroscopic and Advanced Structural Elucidation of 5 Quinolin 8 Ylthio Furan 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

1D NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Analysis

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline (B57606) and furan (B31954) rings, as well as the aldehyde proton. The protons on the quinoline ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact chemical shifts influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating effect of the sulfur bridge. The furan ring protons would also resonate in the aromatic region, likely between δ 6.5 and 7.5 ppm. The aldehyde proton is anticipated to be the most downfield signal, appearing around δ 9.5-10.0 ppm due to the strong deshielding effect of the carbonyl group.

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 175-185 ppm. The carbons of the quinoline and furan rings would appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the sulfur atom (C8 of the quinoline ring) would be influenced by the electronegativity of sulfur.

¹⁵N NMR: The nitrogen-15 (B135050) NMR spectrum would show a single resonance for the nitrogen atom in the quinoline ring. The chemical shift would be characteristic of a nitrogen atom in a heteroaromatic system.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Aldehyde-H | 9.5 - 10.0 |

| Quinoline-H | 7.0 - 9.0 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 175 - 185 |

| Quinoline-C | 110 - 160 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the quinoline and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the connection between the quinoline ring, the sulfur atom, and the furan ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the molecule, particularly the relative orientation of the quinoline and furan rings.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

C=O Stretch: A strong absorption band in the IR spectrum between 1680 and 1710 cm⁻¹ would be indicative of the aldehyde carbonyl group.

C-H Stretch (Aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹ would confirm the presence of the aldehyde C-H bond.

Aromatic C=C and C=N Stretches: Multiple bands in the region of 1450-1600 cm⁻¹ would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen bonds within the aromatic quinoline and furan rings.

C-S Stretch: A weaker absorption in the range of 600-800 cm⁻¹ would be expected for the carbon-sulfur bond.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) would provide further information about the substitution pattern of the aromatic rings.

Predicted Vibrational Frequencies

| Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|

| C=O (Aldehyde) | 1680 - 1710 |

| C-H (Aldehyde) | 2720 & 2820 |

| Aromatic C=C/C=N | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry would be used to determine the exact mass of the molecule and, consequently, its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. The molecular ion peak [M]⁺ would be expected at the calculated molecular weight of the compound. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), cleavage of the C-S bond, and fragmentation of the quinoline and furan rings.

Electronic Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system, encompassing both the quinoline and furan rings linked by the sulfur atom, is expected to result in strong UV absorption. Multiple absorption bands would be anticipated, corresponding to π→π* transitions. The exact wavelengths of maximum absorption (λ_max) would depend on the solvent and the specific electronic interactions between the two aromatic systems.

Chiroptical Spectroscopy (CD/ORD) for Chiral Analog Configuration

Chiroptical spectroscopy, encompassing Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the absolute configuration of chiral molecules. bhu.ac.in These techniques rely on the differential interaction of chiral compounds with left and right circularly polarized light. bhu.ac.in For chiral analogs of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde, where a stereocenter might be introduced, for instance, by substitution on the furan or quinoline rings or at the sulfur atom (as a sulfoxide), CD and ORD spectroscopy would be pivotal in assigning their three-dimensional structure.

Circular Dichroism (CD) Spectroscopy measures the difference in absorption between left and right circularly polarized light as a function of wavelength. bhu.ac.in A CD spectrum typically shows positive or negative peaks, known as Cotton effects, which are characteristic of the spatial arrangement of atoms around the chromophores in a chiral molecule. For chiral analogs of this compound, the quinoline, furan, and carbaldehyde moieties would act as chromophores. The sign and magnitude of the observed Cotton effects could be correlated with the absolute configuration of the stereocenter(s) by comparison with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) or by empirical comparison with structurally similar compounds of known configuration. nih.gov For instance, studies on other chiral furanones have demonstrated that the sign of the Cotton effects associated with n-π* and π-π* transitions can be related to the helicity of the molecule. nih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. bhu.ac.in An ORD curve of a chiral compound will exhibit a characteristic dispersion curve, and in the region of absorption, it will show a Cotton effect. mgcub.ac.in Plain ORD curves, which are observed for chiral compounds that lack a chromophore, show a steady increase or decrease in rotation with decreasing wavelength. bhu.ac.in In contrast, chiral compounds with a chromophore, such as the title compound's analogs, would be expected to display anomalous curves with distinct peaks and troughs. bhu.ac.in

The data obtained from CD and ORD are often complementary. The relationship between the two is described by the Kronig-Kramers transforms. The combined analysis of both techniques provides a more robust assignment of the absolute configuration.

Below are illustrative data tables representing hypothetical CD and ORD data for a pair of enantiomers of a chiral analog of this compound.

Hypothetical Circular Dichroism (CD) Data

| Wavelength (nm) | (R)-Enantiomer [Δε (L·mol⁻¹·cm⁻¹)] | (S)-Enantiomer [Δε (L·mol⁻¹·cm⁻¹)] |

|---|---|---|

| 350 | +2.5 | -2.5 |

| 320 | -1.8 | +1.8 |

| 280 | +5.0 | -5.0 |

Hypothetical Optical Rotatory Dispersion (ORD) Data

| Wavelength (nm) | (R)-Enantiomer [Molar Rotation, [Φ]] | (S)-Enantiomer [Molar Rotation, [Φ]] |

|---|---|---|

| 589 (D-line) | +150 | -150 |

| 450 | +350 | -350 |

| 360 | +800 (Peak) | -800 (Trough) |

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. wikipedia.org By replacing specific atoms in this compound with their heavier stable isotopes (e.g., ²H (D), ¹³C, ¹⁵N, ¹⁸O), its chemical and biological transformations can be monitored using advanced spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Applications in Mechanistic Studies: Isotopic labeling can be employed to elucidate reaction mechanisms involving this compound. For example, to understand the mechanism of a hypothetical oxidation of the thioether to a sulfoxide, an ¹⁸O-labeled oxidant could be used. The resulting product's mass spectrum would show an increase of 2 mass units compared to the unlabeled product, confirming the oxygen atom's origin.

Applications in Metabolic Pathway Elucidation: In a biological system, administering a ¹³C- or ¹⁵N-labeled version of the compound would allow for the tracking of its metabolites. acs.org Analysis of biological fluids or tissues by LC-MS (Liquid Chromatography-Mass Spectrometry) would identify new molecular ions corresponding to the metabolites, with the characteristic isotopic signature. This approach helps in understanding the biotransformation pathways of the compound.

Advanced Spectroscopic Detection Methods:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the mass of the labeled compound and its fragments, confirming the position and extent of isotopic incorporation. nih.gov Techniques like tandem mass spectrometry (MS/MS) can further pinpoint the location of the label within the molecule by analyzing the fragmentation patterns. The improvement in mass spectrometry for isotope ratio measurements has been significant in recent years. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is highly sensitive to the isotopic composition of a molecule. The replacement of ¹H with ²H would lead to the disappearance of a signal in the ¹H NMR spectrum. The introduction of ¹³C can be observed directly in ¹³C NMR spectra, and it can also introduce ¹³C-¹H or ¹³C-¹³C coupling constants, which provide valuable structural information. osi.lv For instance, the deuteration of furan-2-carbaldehyde has been studied in detail using ¹H, ²H, and ¹³C NMR. mdpi.comresearchgate.net

Below are illustrative tables showing hypothetical data from an isotopic labeling study of this compound.

Hypothetical Mass Spectrometry Data for a ¹³C-Labeling Study

| Compound | Isotopic Label | Expected m/z (Monoisotopic) | Observed m/z (HRMS) |

|---|---|---|---|

| This compound | Unlabeled | 283.0459 | 283.0461 |

| 5-(Quinolin-8-ylthio)furan-2-[¹³C]carbaldehyde | ¹³C at aldehyde carbon | 284.0493 | 284.0495 |

Hypothetical NMR Data for a Deuterium-Labeling Study at the Furan C3 Position

| Nucleus | Unlabeled Compound (Chemical Shift, δ ppm) | Deuterated Compound (Chemical Shift, δ ppm) |

|---|---|---|

| ¹H NMR (Furan H3) | 7.35 (d, J=3.6 Hz) | Signal absent |

| ¹H NMR (Furan H4) | 6.62 (dd, J=3.6, 1.8 Hz) | 6.62 (d, J=1.8 Hz) |

| ²H NMR | No signal | 7.34 |

Theoretical and Computational Investigations of 5 Quinolin 8 Ylthio Furan 2 Carbaldehyde

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-(Quinolin-8-ylthio)furan-2-carbaldehyde, these methods can elucidate its three-dimensional structure, electron distribution, and orbital energies.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method for predicting the electronic structure of molecules. nih.gov The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for optimizing the geometry of heterocyclic compounds, providing reliable data on bond lengths, bond angles, and dihedral angles. mdpi.com

For this compound, a DFT optimization would likely reveal a non-planar structure due to the rotational freedom around the sulfur atom and the furan (B31954) ring. Key structural parameters, such as the C-S-C bond angle and the dihedral angles between the quinoline (B57606), furan, and carbaldehyde groups, would be determined. The electronic properties, including dipole moment and molecular electrostatic potential (MEP), can also be calculated. The MEP map would highlight electron-rich regions, likely around the nitrogen and oxygen atoms, and electron-deficient areas, which are crucial for understanding intermolecular interactions. rsc.org

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| Method | B3LYP/6-311++G(d,p) |

| C-S-C Bond Angle | ~103-105° |

| Dihedral Angle (Quinoline-S-C-Furan) | Varies (Multiple conformers expected) |

| Dipole Moment | Moderate to High |

Note: The data in this table is illustrative and based on typical values for similar molecular fragments.

Ab Initio Methods for High-Accuracy Calculations

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) can be utilized. mdpi.com While computationally more demanding, these methods provide a more accurate description of electron correlation effects, which can be important for molecules with extensive π-systems like the quinoline and furan rings. These calculations would serve to refine the geometric parameters and electronic properties obtained from DFT.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the thioether linkage in this compound allows for multiple conformations. mdpi.com A conformational analysis is essential to identify the most stable structures and the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the energy at each point, thereby mapping the potential energy surface. youtube.com For this molecule, the critical rotations would be around the quinoline-sulfur and sulfur-furan bonds. The results would likely indicate several low-energy conformers, with the global minimum determined by a balance of steric and electronic effects.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key tool for predicting a molecule's reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolin-8-ylthio moiety, while the LUMO would likely be distributed over the electron-withdrawing furan-2-carbaldehyde portion. This distribution suggests that the molecule could act as an electron donor in reactions involving the quinoline part and as an electron acceptor at the furan ring. researchgate.netresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.5 to -2.0 |

Note: These values are estimations based on data from similar quinoline and furan derivatives. rsc.orgresearchgate.net

Spectroscopic Property Prediction and Validation (NMR, UV-Vis, IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structural confirmation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. globalresearchonline.netnih.gov For this compound, the predicted spectra would show distinct signals for the protons and carbons of the quinoline, furan, and aldehyde groups, aiding in their assignment in experimental spectra. acs.orgresearchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. globalresearchonline.net The calculations would likely predict strong π→π* transitions, characteristic of the aromatic systems present in the molecule. The predicted λmax values would be instrumental in interpreting experimental UV-Vis spectra.

IR Spectroscopy: DFT calculations can also predict vibrational frequencies. researchgate.net The computed IR spectrum for this molecule would show characteristic peaks for the C=O stretching of the aldehyde, C-S stretching of the thioether, and various vibrations of the aromatic rings, which could be compared with experimental data for structural validation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent. rsc.orgnih.gov By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about conformational flexibility, solvation, and potential intermolecular interactions. researchgate.netmdpi.comnih.gov For this compound, MD simulations could explore the stability of different conformers in solution and how solvent molecules interact with the polar and nonpolar regions of the molecule.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method used to predict the physicochemical properties of molecules based on their chemical structure. A typical QSPR study for this compound would involve the calculation of various molecular descriptors. These descriptors, which can be constitutional, topological, geometrical, or quantum-chemical, would then be correlated with specific properties of interest through the development of a mathematical model.

However, no QSPR studies specifically targeting this compound have been reported. Such an investigation would be valuable for predicting properties like solubility, boiling point, and others without the need for experimental measurements.

Table 1: Hypothetical QSPR Descriptors for this compound

| Descriptor Type | Potential Descriptors to be Calculated | Predicted Property |

| Constitutional | Molecular Weight, Atom Count | Boiling Point |

| Topological | Wiener Index, Randić Index | Aqueous Solubility |

| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Reactivity |

Note: This table is illustrative of what a QSPR study would entail; the values are not based on actual research for the specified compound.

Reactivity Descriptors and Conceptual DFT Studies

Conceptual Density Functional Theory (DFT) is a powerful framework for understanding and predicting the chemical reactivity of molecules. By calculating global and local reactivity descriptors, researchers can gain insights into the electrophilic and nucleophilic nature of different atomic sites within a molecule. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, a conceptual DFT study would elucidate its reactivity patterns, which is crucial for understanding its potential chemical interactions. Unfortunately, no such studies have been published.

Table 2: Hypothetical Conceptual DFT Reactivity Descriptors for this compound

| Descriptor | Formula | Significance | Predicted Value |

| HOMO Energy (EHOMO) | - | Electron-donating ability | N/A |

| LUMO Energy (ELUMO) | - | Electron-accepting ability | N/A |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical stability | N/A |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons | N/A |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | N/A |

| Global Softness (S) | 1/(2η) | Measure of reactivity | N/A |

| Electrophilicity Index (ω) | χ²/(2η) | Global electrophilic nature | N/A |

Note: This table represents the types of data that would be generated from a conceptual DFT study. The values are currently not available as the research has not been performed.

Mechanistic Bioactivity Investigations of 5 Quinolin 8 Ylthio Furan 2 Carbaldehyde Analogs Excluding Human Clinical Data

In Vitro Enzyme Inhibition Studies

Target Enzyme Identification and Validation

There are no available studies that have identified or validated specific enzyme targets for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde or its analogs. Research on structurally related, yet distinct, quinoline-based furanones has suggested potential interactions with enzymes like cyclooxygenase (COX), but this cannot be directly extrapolated to the compound . researchgate.net

Mechanistic Enzymology of Inhibition (e.g., Reversible, Irreversible, Allosteric)

Without identified enzyme targets, there is a complete lack of information regarding the mechanistic enzymology of inhibition for this compound. Studies to determine whether any potential inhibition is reversible, irreversible, competitive, non-competitive, or allosteric have not been conducted.

Receptor Binding Assays and Ligand-Target Interactions at a Molecular Level

Specific receptor binding assays for this compound have not been reported. While research on other quinoline (B57606) derivatives has explored their affinity for various receptors, such as the 5-HT3 receptor, this information is not applicable to the unique structure of this compound. nih.gov Molecular docking studies, which could provide theoretical insights into potential ligand-target interactions, have been performed on different quinoline-furan hybrids, but not on this specific compound. researchgate.net

Cellular Assays for Investigating Molecular Pathways

Modulation of Cellular Signaling Cascades

There is no published data from cellular assays that would indicate how this compound might modulate cellular signaling cascades. Investigations into its effects on key signaling pathways involved in cell proliferation, inflammation, or apoptosis are currently absent from the scientific record.

Effects on Gene Expression and Protein Regulation

Similarly, there are no studies available that have examined the effects of this compound on gene expression or protein regulation. Therefore, its potential to influence these fundamental cellular processes remains unknown.

Antimicrobial Activity Studies Against Specific Pathogen Strains

No studies detailing the antimicrobial activity of this compound against specific bacterial or fungal pathogen strains have been identified.

Bacterial Growth Inhibition Mechanisms

Information regarding the mechanisms through which this compound may inhibit bacterial growth is not available in the current scientific literature.

Fungal Growth Inhibition Mechanisms

There is no available research on the mechanisms of fungal growth inhibition by this compound.

Anti-proliferative Effects on Cancer Cell Lines (Mechanistic Focus)

No published research was found that investigates the anti-proliferative effects of this compound on any cancer cell lines.

Induction of Apoptosis or Cell Cycle Arrest Mechanisms

Data on the ability of this compound to induce apoptosis or cause cell cycle arrest in cancer cells are not available.

Molecular Targets in Cancer Cell Biology

The molecular targets of this compound within cancer cell biology have not been identified or studied.

Investigations into Antioxidant and Radical Scavenging Activities

There are no available studies that have investigated the potential antioxidant and radical scavenging activities of this compound.

Structure-Kinetic Relationship Studies with Biological Targets

Extensive searches of scientific literature and chemical databases did not yield specific studies focused on the structure-kinetic relationships of this compound or its direct analogs with any biological targets. This indicates a significant gap in the current understanding of this compound's mechanism of action at a kinetic level.

Therefore, a detailed discussion, including research findings and data tables on how structural modifications of this compound analogs impact their binding kinetics with biological targets, cannot be provided at this time due to the absence of published research in this specific area. Future research is needed to explore these kinetic aspects, which would be invaluable for understanding the compound's dynamic interactions with its biological targets and for the rational design of more potent and specific analogs.

Structure Activity Relationship Sar and Rational Design of 5 Quinolin 8 Ylthio Furan 2 Carbaldehyde Derivatives

Systematic Modification of the Furan-2-carbaldehyde Core

The furan-2-carbaldehyde core represents a key component for potential modification. Alterations to both the furan (B31954) ring and the aldehyde group could yield valuable insights into the molecule's mechanism of action.

Alterations at Furan Ring Positions

Systematic substitution at the unoccupied positions of the furan ring (positions 3 and 4) with various functional groups could significantly impact the compound's electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups would allow for a fine-tuning of the electron density of the furan ring, which could influence its interaction with biological targets.

Table 1: Hypothetical Modifications at Furan Ring Positions and Their Potential Effects

| Position of Substitution | Type of Substituent | Potential Impact on Activity |

| 3 | Small alkyl groups (e.g., -CH₃) | May enhance lipophilicity, potentially improving cell membrane permeability. |

| 3 | Halogens (e.g., -Cl, -F) | Could alter electronic properties and introduce new points for hydrogen bonding. |

| 4 | Hydroxyl group (-OH) | May introduce a hydrogen bond donor, potentially increasing target affinity. |

| 4 | Nitro group (-NO₂) | A strong electron-withdrawing group that could significantly alter the molecule's electronic profile. |

This table is illustrative and based on general medicinal chemistry principles, as specific data for 5-(Quinolin-8-ylthio)furan-2-carbaldehyde derivatives is not available.

Modifications of the Aldehyde Group

The aldehyde group is a reactive functional group that can participate in various interactions, including the formation of Schiff bases with primary amines in biological systems. Its modification or replacement would be a critical aspect of any SAR study.

Table 2: Potential Modifications of the Aldehyde Group and Their Rationale

| Modification | Rationale |

| Reduction to an alcohol (-CH₂OH) | To investigate the importance of the carbonyl group for activity and to potentially reduce reactivity. |

| Oxidation to a carboxylic acid (-COOH) | To introduce a negatively charged group, which could alter target binding and solubility. |

| Conversion to an oxime (=NOH) or hydrazone (=NNH₂) | To explore different hydrogen bonding patterns and steric requirements at this position. |

| Replacement with other functional groups (e.g., nitrile, ester) | To probe the necessity of the aldehyde for the observed biological effects. |

This table is illustrative and based on general medicinal chemistry principles, as specific data for this compound derivatives is not available.

Exploration of Substituents on the Quinoline (B57606) Moiety

Steric Effects of Quinoline Substituents

The size and shape of substituents on the quinoline moiety can influence how the molecule fits into a binding pocket. Introducing bulky groups could either enhance binding through favorable van der Waals interactions or cause steric hindrance that prevents effective binding.

Variation of the Thioether Bridge

The thioether linkage between the quinoline and furan rings is not merely a spacer but can also influence the molecule's conformation and electronic properties. Replacing the sulfur atom with other atoms or groups (e.g., oxygen to form an ether, or a sulfoxide/sulfone through oxidation) would provide valuable information on the role of the bridge in the compound's activity.

Isosteric Replacements of Sulfur

Computational studies on diaryl and heteroaryl thioethers suggest that replacing the sulfur atom with various one- or two-atom linkers can reduce susceptibility to metabolic oxidation. nih.gov Potential isosteres for the thioether linkage in this compound could include selenium (a selenoeither), oxygen (an ether), or nitrogen-based linkers such as -NH- or -N(CH₃)-. Each replacement would alter the bond angles, bond lengths, and electronic character of the linker, thereby influencing the compound's conformational preferences and interactions with biological targets.

For instance, replacing sulfur with oxygen to form an ether linkage would result in a more polar and less flexible connection, which could alter the binding mode of the molecule. The bioisosteric replacement of linkers is a complex field, with extensive networks of possible substitutions having been mapped out based on large datasets of bioactive molecules. researchgate.netchemrxiv.org The choice of an appropriate isostere would depend on the specific therapeutic target and the desired physicochemical properties.

A hypothetical data table illustrating the potential impact of isosteric replacements on a key biological activity (e.g., enzyme inhibition) is presented below. The data is illustrative and based on general principles of isosteric replacement.

Table 1: Illustrative Impact of Isosteric Replacement of the Thioether Linker

| Linker (X) in 5-(Quinolin-8-yl-X)-furan-2-carbaldehyde | Relative Potency (Hypothetical IC₅₀) | Predicted Metabolic Stability |

| -S- (Thioether) | 1.0 | Moderate |

| -O- (Ether) | 0.8 | High |

| -Se- (Selenoether) | 1.2 | Low to Moderate |

| -NH- (Amine) | 0.5 | High |

| -SO- (Sulfoxide) | 0.3 | Low |

| -SO₂- (Sulfone) | 0.1 | High |

Impact of Linker Length and Flexibility

The length and flexibility of the linker connecting the quinoline and furan moieties are critical for orienting these two key pharmacophoric elements in the binding site of a biological target. In a series of novel morpholine-bearing quinoline derivatives, the length of the methylene (B1212753) side chain was found to significantly influence cholinesterase inhibitory potency. nih.gov Specifically, derivatives with a shorter, two-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) compared to those with three or four-methylene linkers. nih.gov

This principle can be extrapolated to the this compound scaffold. While the thioether linker itself is a single atom, its replacement with multi-atom linkers of varying lengths and rigidities could systematically probe the spatial requirements of the target's binding pocket. For example, introducing ethylene (B1197577) glycol or alkyl chains of varying lengths could provide insights into the optimal distance and geometry between the quinoline and furan rings for maximal biological activity.

The number of rotatable bonds in a molecule is a measure of its conformational flexibility and is an important parameter for drug absorption and bioavailability. arabjchem.org While a flexible linker can allow for an induced-fit binding to the target, excessive flexibility can lead to a significant entropic penalty upon binding, thereby reducing affinity. Therefore, a balance between flexibility and pre-organization is often sought in rational drug design.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity, as it dictates how the molecule interacts with its biological target. Conformational analysis of this compound and its derivatives is therefore essential for understanding their SAR. The thioether linkage allows for considerable rotational freedom, leading to a multitude of possible low-energy conformations.

Studies on acyclic compounds with oxygen-sulfur interactions have shown that electrostatic interactions between heteroatoms can significantly influence conformational preferences. rsc.org In the case of this compound, intramolecular interactions between the sulfur atom, the nitrogen of the quinoline ring, and the aldehyde group of the furan ring could stabilize certain conformations over others.

Computational methods, such as quantum chemical calculations and molecular dynamics simulations, can be employed to explore the conformational landscape of these molecules. mdpi.com These studies can identify the most stable conformers in different environments (e.g., in solution or in a protein binding site) and can help to elucidate the bioactive conformation. Nuclear Overhauser Effect (NOE) spectroscopy is a powerful experimental technique that can be used to determine internuclear distances and deduce the predominant conformation of molecules in solution. mdpi.com Understanding the preferred conformations can guide the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design (Pre-clinical)

In the absence of a known three-dimensional structure of the biological target, ligand-based drug design methods such as pharmacophore modeling are invaluable. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

For the this compound scaffold, a pharmacophore model could be developed based on a set of active and inactive analogs. researchgate.net The key pharmacophoric features would likely include a hydrogen bond acceptor (the aldehyde oxygen), aromatic regions (the furan and quinoline rings), and a hydrophobic feature associated with the thioether. nih.gov Such a model can be used to virtually screen large compound libraries to identify novel chemotypes with the desired biological activity. nih.gov

Furthermore, 3D-QSAR (Quantitative Structure-Activity Relationship) models, such as Comparative Molecular Field Analysis (CoMFA), can be built to correlate the three-dimensional properties of the molecules with their biological activity. nih.govmdpi.com These models can provide detailed insights into the SAR and can be used to predict the activity of newly designed compounds. nih.govmdpi.com

Chemoinformatics and Machine Learning in SAR Prediction

Chemoinformatics and machine learning are increasingly being used to analyze and model the complex relationships between chemical structure and biological activity. For a series of this compound derivatives, these approaches could be used to develop predictive QSAR models. frontiersin.org

By calculating a wide range of molecular descriptors (e.g., constitutional, topological, and quantum-chemical descriptors) for each compound, machine learning algorithms such as support vector machines or random forests can be trained to predict biological activity. frontiersin.org These models can often capture non-linear relationships that are missed by traditional QSAR methods.

Such models can be used to prioritize the synthesis of new derivatives, thereby accelerating the drug discovery process. Moreover, chemoinformatic tools can be used to analyze large datasets of bioactive molecules to identify trends and patterns in linker properties and bioisosteric replacements, providing valuable guidance for the design of new compounds. researchgate.netchemrxiv.org

Fragment-Based Design Approaches utilizing Compound Substructures

Fragment-based drug discovery (FBDD) is a powerful strategy for the development of lead compounds. This approach involves screening small, low-molecular-weight fragments for binding to a biological target. Hits from this screen are then optimized and grown or linked together to produce more potent lead compounds. researchoutreach.org

The this compound scaffold can be viewed as the combination of two key fragments: a quinoline fragment and a furan-2-carbaldehyde fragment, connected by a thioether linker. Both quinoline and furan are considered "privileged structures" in medicinal chemistry, as they are found in a wide range of biologically active compounds. nih.govresearchgate.net

A fragment-based approach could involve exploring alternative fragments to replace either the quinoline or the furan moiety. For example, the quinoline ring could be replaced with other bicyclic heteroaromatics, while the furan-2-carbaldehyde could be replaced with other five-membered heterocycles bearing an aldehyde or a bioisosteric equivalent. This "fragment-hopping" approach can lead to the discovery of novel scaffolds with improved properties. nih.gov Additionally, the strategic merging of fragments known to bind to adjacent sites on a target protein can be a powerful strategy for designing potent inhibitors. researchoutreach.org

Coordination Chemistry and Metal Complexation of 5 Quinolin 8 Ylthio Furan 2 Carbaldehyde

Ligand Properties of the Compound towards Transition Metals

The multifunctional nature of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde suggests its capability to act as a multidentate ligand, engaging in various coordination modes with transition metal ions.

Chelation Sites and Coordination Modes (Quinoline Nitrogen, Thioether Sulfur, Aldehyde Oxygen)

The primary coordination sites of this compound are the quinoline (B57606) nitrogen, the thioether sulfur, and the aldehyde oxygen. These donor atoms can coordinate to a metal center in several ways:

Bidentate N,S-Chelation: The most probable coordination mode involves the formation of a stable five-membered chelate ring through the quinoline nitrogen and the thioether sulfur atoms. This N,S-bidentate coordination is a common feature for ligands containing the 8-mercaptoquinoline (B1208045) framework and its derivatives. wikipedia.org

Tridentate N,S,O-Chelation: It is also conceivable that the ligand could act as a tridentate donor, involving the quinoline nitrogen, the thioether sulfur, and the aldehyde oxygen. The feasibility of this mode would depend on the flexibility of the furan (B31954) ring and the stereochemical preferences of the metal ion.

Bridging Coordination: In polynuclear complexes, the thioether sulfur atom could act as a bridging ligand, connecting two or more metal centers.

Factors Influencing Ligand-Metal Binding Affinity

Several factors are expected to influence the binding affinity of this compound towards different transition metals:

Hard and Soft Acid-Base (HSAB) Principle: The presence of a soft sulfur donor and a borderline nitrogen donor suggests a preference for soft or borderline metal ions. According to the HSAB principle, strong bonds are formed between acids and bases of similar character. Therefore, the ligand is expected to form stable complexes with soft metal ions like Cu(I), Ag(I), Au(I), Pd(II), Pt(II), and Hg(II), as well as borderline ions such as Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). rsc.org

Chelate Effect: The formation of a stable five-membered chelate ring via N,S-coordination would significantly enhance the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands.

Steric Factors: The steric hindrance around the coordination sites can influence the geometry of the resulting complex. The planar nature of the quinoline and furan rings may favor the formation of square planar or octahedral complexes.

Electronic Effects: The electron-withdrawing nature of the furan-2-carbaldehyde moiety could modulate the electron density on the thioether sulfur, potentially affecting its donor strength.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely follow standard procedures for the coordination of N,S-donor ligands. A common method involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent, such as ethanol, methanol, or acetonitrile. jocpr.com The resulting complexes can be isolated as crystalline solids and characterized by various spectroscopic and analytical techniques.

Spectroscopic Analysis (UV-Vis, IR, NMR) of Complexes

Spectroscopic methods are invaluable for elucidating the coordination mode of the ligand and the geometry of the metal complexes.

| Spectroscopic Technique | Expected Observations upon Complexation | Interpretation |

| Infrared (IR) Spectroscopy | Shift in the ν(C=N) band of the quinoline ring to a higher frequency. Shift in the ν(C-S) band. Shift in the ν(C=O) band of the aldehyde group if it participates in coordination. | Coordination of the quinoline nitrogen to the metal center. Coordination of the thioether sulfur to the metal center. Evidence for O-coordination. |

| UV-Visible (UV-Vis) Spectroscopy | Appearance of new absorption bands in the visible region. Shifts in the intraligand π-π* and n-π* transition bands. | d-d transitions of the metal ion in the complex. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Downfield shift of the proton signals of the quinoline and furan rings. Broadening of signals for paramagnetic complexes. | Deshielding of protons upon coordination to the metal center. Confirmation of complex formation with paramagnetic metal ions. |

X-ray Crystallography of Metal-Ligand Adducts

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of metal complexes. nih.govspringernature.com For complexes of this compound, X-ray crystallography would provide precise information on:

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).

The bond lengths and angles between the metal and the donor atoms (N, S, and potentially O).

The conformation of the chelate rings.

Based on related structures, one might expect to observe square planar geometries for d⁸ metals like Ni(II), Pd(II), and Pt(II), and tetrahedral or octahedral geometries for other transition metals, depending on the metal-to-ligand ratio and the presence of other coordinating species. jocpr.com

Electrochemical Properties of this compound Metal Complexes

The electrochemical behavior of metal complexes is crucial for understanding their redox properties and potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a common technique used to study the redox processes of these compounds. researchgate.net

For metal complexes of this compound, one would expect to observe redox events associated with both the metal center and the ligand.

| Redox Process | Expected Features |

| Metal-centered | Reversible or irreversible oxidation or reduction waves corresponding to changes in the metal's oxidation state (e.g., M(II)/M(III) or M(II)/M(I)). The potential of these processes would be influenced by the nature of the metal and the donor atoms. electrochemsci.org |

| Ligand-centered | Redox processes involving the quinoline or furan-aldehyde moieties, which may be influenced by coordination to the metal ion. |

The presence of the thioether sulfur and the quinoline nitrogen in the coordination sphere is likely to stabilize different oxidation states of the coordinated metal ion, leading to rich and potentially useful electrochemical behavior. The specific redox potentials would provide insights into the electronic structure of the complexes and their suitability for various redox-based applications. researchgate.net

Catalytic Applications of Metal Complexes

The unique structural combination of a quinoline nitrogen, a thioether sulfur, and a furan aldehyde oxygen suggests that this compound could act as a versatile multidentate ligand. Metal complexes derived from such a ligand would possess significant potential in catalysis.

Organic Transformations Mediated by Complexes

Metal complexes of ligands bearing quinoline and sulfur donors are known to be effective catalysts for a variety of organic transformations. The quinoline moiety can stabilize metal centers in various oxidation states, while the soft thioether donor can facilitate interactions with soft metal ions, influencing the catalytic activity and selectivity. The furan-2-carbaldehyde group could offer an additional coordination site or be modified to tune the ligand's electronic and steric properties.

Hypothetically, metal complexes of this compound could catalyze reactions such as:

Cross-coupling reactions: Palladium or nickel complexes could potentially be active in Suzuki, Heck, or Sonogashira couplings, where the ligand's architecture could enhance catalyst stability and turnover numbers.

Oxidation reactions: Manganese, iron, or copper complexes might exhibit catalytic activity in the oxidation of alcohols or hydrocarbons, with the ligand framework preventing catalyst deactivation.

Reduction reactions: Ruthenium or rhodium complexes could be explored for the hydrogenation or transfer hydrogenation of unsaturated compounds.

A hypothetical data table summarizing potential catalytic activities is presented below.

| Metal Center | Potential Catalytic Reaction | Substrate Scope (Hypothetical) | Anticipated Performance |

| Palladium(II) | Suzuki-Miyaura Coupling | Aryl halides, boronic acids | High yields, good functional group tolerance |

| Copper(I/II) | Click Chemistry (Azide-Alkyne Cycloaddition) | Terminal alkynes, organic azides | High efficiency under mild conditions |

| Ruthenium(II) | Transfer Hydrogenation | Ketones, imines | High conversion and selectivity |

Asymmetric Catalysis with Chiral Ligand Analogs

The development of chiral analogs of this compound represents a promising avenue for asymmetric catalysis. Chirality could be introduced into the ligand framework, for instance, by incorporating a chiral center in the furan ring or by synthesizing atropisomeric quinoline derivatives.

These chiral ligands could be used to prepare enantiomerically pure metal complexes capable of catalyzing a range of asymmetric transformations, including:

Asymmetric allylic alkylations

Asymmetric Diels-Alder reactions

Enantioselective reductions of ketones

The success of such catalytic systems would depend on the effective transfer of chirality from the ligand to the substrate during the catalytic cycle.

Luminescent Properties of Metal Complexes for Advanced Materials

Metal complexes incorporating quinoline-based ligands are frequently studied for their luminescent properties. The extended π-system of the quinoline ring can participate in metal-to-ligand charge transfer (MLCT) or ligand-to-ligand charge transfer (LLCT) transitions, leading to photoluminescence. The presence of a thioether and a furan ring could further modulate the electronic structure and, consequently, the emission properties of the complexes.

Complexes with heavy metal ions such as ruthenium(II), iridium(III), or platinum(II) are particularly promising candidates for luminescent materials due to their ability to facilitate spin-orbit coupling and promote phosphorescence. These materials could find applications in:

Organic Light-Emitting Diodes (OLEDs)

Luminescent sensors for metal ions or small molecules

Bio-imaging agents

The table below outlines the hypothetical luminescent properties of such complexes.

| Metal Ion | Expected Emission Type | Potential Emission Color | Possible Application |

| Ruthenium(II) | Phosphorescence | Red-Orange | Photoredox catalysis, Sensors |

| Iridium(III) | Phosphorescence | Green-Blue | OLEDs |

| Zinc(II) | Fluorescence | Blue | Fluorescent probes |

Supramolecular Assembly Driven by Metal-Ligand Interactions

The multidentate nature of this compound makes it an excellent candidate for the construction of supramolecular assemblies through metal-ligand coordination. By carefully selecting the metal ion's coordination geometry and the ligand's binding modes, it is possible to direct the self-assembly of discrete metallacycles, metallacages, or coordination polymers.

These supramolecular structures could exhibit interesting properties and functions, such as:

Host-guest chemistry: The cavities within metallacages could encapsulate guest molecules, leading to applications in drug delivery or molecular recognition.

Porous materials: Coordination polymers could form porous frameworks with potential applications in gas storage and separation.

Molecular switches: The assembly and disassembly of these structures could be controlled by external stimuli, such as temperature or the presence of specific guests.

The predictable coordination preferences of different metal ions would be key to designing specific supramolecular architectures. For example, square planar metals like Pd(II) or Pt(II) could lead to the formation of molecular squares, while octahedral metals like Fe(II) or Co(II) could be used to construct three-dimensional cages.

Advanced Chemical and Material Science Applications Non Biological/non Therapeutic

Development as Fluorescent Probes and Chemosensors

Derivatives of quinoline (B57606) are frequently explored as fluorescent sensors due to their photophysical properties. However, there is no specific research available on the use of 5-(Quinolin-8-ylthio)furan-2-carbaldehyde for this purpose.

Ion Recognition and Sensing Mechanisms

A comprehensive search of scientific literature did not yield any studies concerning the application of this compound as a chemosensor for ion recognition. Consequently, there is no data on its potential sensing mechanisms, selectivity for specific ions, or binding stoichiometry.

pH and Polarity Sensing Applications

There are no published reports or data on the use of this compound in pH or polarity sensing applications. Its response to varying pH levels or solvent polarities has not been characterized.

Application in Polymer Chemistry and Functional Materials

The furan (B31954) ring is a known building block in polymer chemistry. Despite this, the specific role of this compound in this field has not been investigated in published research.

Incorporation into Polymer Backbones

No studies have been found that describe the synthesis of polymers incorporating this compound into their backbones. Therefore, information regarding polymerization methods, and the thermal, mechanical, or photophysical properties of any such resulting polymers is not available.

Use as Cross-linking Agents or Initiators

The aldehyde functional group on the furan ring could theoretically be utilized in cross-linking or initiation reactions. However, there is no documented research exploring the potential of this compound as a cross-linking agent or a polymerization initiator.

Role in Organic Electronics and Optoelectronic Devices

Furan and quinoline-based compounds are of interest in the field of organic electronics. Nevertheless, the specific compound this compound has not been featured in the literature in this context. There is no available data on its electronic properties, such as charge carrier mobility, or its performance in devices like organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs).

Charge Transport Properties

While specific experimental data on the charge transport properties of this compound are not extensively documented, the characteristics of its structural components allow for informed predictions. Quinoline and its derivatives are known to possess electron-transporting capabilities due to the electron-deficient nature of the nitrogen-containing aromatic system. nih.gov Conversely, furan and thiophene-containing compounds can exhibit hole-transporting properties. The combination of these two units within a single molecule suggests the potential for ambipolar charge transport behavior, which is a desirable characteristic for certain organic electronic devices.

The thioether linkage provides rotational flexibility, which can influence the molecular packing in the solid state, a critical factor for efficient charge transport. Theoretical studies on similar aromatic compounds have shown that molecular stacking and intermolecular interactions play a crucial role in determining charge carrier mobility. rsc.org It is hypothesized that the π-π stacking interactions between the quinoline and furan rings of adjacent molecules could facilitate charge hopping.

Table 1: Hypothetical Charge Transport Properties of this compound and Related Compounds

| Compound | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | HOMO (eV) | LUMO (eV) |

| This compound | 1 x 10⁻⁴ | 5 x 10⁻⁵ | -5.6 | -3.2 |

| Quinoline Derivative Q1 | N/A | 1 x 10⁻³ | -6.2 | -2.8 |

| Furan Derivative F1 | 5 x 10⁻³ | N/A | -5.4 | -2.1 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related classes of organic semiconductors. Experimental verification is required.

Photovoltaic Applications

Quinoline derivatives have garnered significant interest for their application in third-generation photovoltaics, including polymer solar cells and dye-sensitized solar cells (DSSCs). nih.govnih.govresearchgate.net Their utility stems from their favorable electronic properties, such as tunable absorption spectra and energy levels. nih.govnih.govresearchgate.net The quinoline moiety can act as an electron acceptor or be part of a donor-acceptor system, which is fundamental to the operation of organic photovoltaic devices.

The furan ring, being an electron-rich heterocycle, can serve as a part of the donor component in a donor-acceptor dye for DSSCs. The aldehyde group on the furan ring of this compound provides a convenient handle for further chemical modification, for instance, to anchor the molecule to a semiconductor surface like TiO₂ in a DSSC. The thioether bridge allows for electronic communication between the quinoline and furan moieties, potentially facilitating intramolecular charge transfer upon photoexcitation, a key process in photovoltaic energy conversion.

Table 2: Potential Photovoltaic Performance Parameters of a DSSC Utilizing a Dye Based on this compound

| Parameter | Value |

| Open-Circuit Voltage (Voc) | 0.75 V |

| Short-Circuit Current Density (Jsc) | 12.5 mA/cm² |

| Fill Factor (FF) | 0.70 |

| Power Conversion Efficiency (η) | 6.56 % |

Note: The data in this table is hypothetical and represents a potential outcome based on the performance of similar quinoline-based dyes. Experimental validation is necessary.

Use as Building Blocks for Complex Supramolecular Architectures

The quinoline ring is a well-established structural motif in supramolecular chemistry, capable of participating in strong C–H···π and π–π stacking interactions. acs.org These non-covalent interactions can be exploited to construct complex and fascinating supramolecular architectures, such as helices and 3D frameworks. acs.org The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor.

This compound, with its multiple potential interaction sites, is a promising building block, or "tecton," for the construction of such architectures. The quinoline moiety can direct the assembly through π–π stacking, while the furan ring and the aldehyde group offer additional sites for hydrogen bonding or other weak interactions. The ability to form well-defined supramolecular structures is of interest for applications in materials science, including the development of porous materials for gas storage or catalysis.

Role in Ligand-Directed Self-Assembly Processes

Ligand-directed self-assembly is a powerful strategy for controlling the morphology and properties of materials at the nanoscale. nih.govnih.gov This approach is particularly relevant in the fabrication of organic-inorganic hybrid materials, such as blends of organic semiconductors and quantum dots. nih.govnih.gov The ligands used to functionalize the surface of the inorganic nanoparticles play a crucial role in mediating the interactions with the organic matrix, thereby preventing phase segregation and promoting the desired morphology. nih.govnih.gov

The 8-thioquinoline portion of this compound is a known chelating agent for various metal ions. This suggests that the molecule could be employed as a ligand to direct the self-assembly of metal complexes or to functionalize the surface of metal-containing nanoparticles. By tuning the interactions between the quinoline and furan components of the ligand and a surrounding matrix, it may be possible to guide the assembly of these nanoparticles into well-ordered arrays with tailored optoelectronic properties.

Application in Analytical Chemistry as Derivatizing Agents

Furan-2-carbaldehyde and its derivatives are known to undergo a variety of condensation reactions, particularly with compounds containing active methylene (B1212753) groups or primary amino groups. nih.gov This reactivity makes them useful as derivatizing agents in analytical chemistry, for example, to enhance the detectability of certain analytes by chromatography or spectroscopy.

The aldehyde functionality of this compound could be reacted with specific analytes to form Schiff bases or other condensation products. The presence of the quinoline moiety in the resulting derivative could introduce useful properties, such as fluorescence or electrochemical activity, which can be exploited for sensitive detection. For instance, the formation of a fluorescent derivative would allow for the quantification of a non-fluorescent analyte using spectrofluorometry.

Future Perspectives and Emerging Research Directions for 5 Quinolin 8 Ylthio Furan 2 Carbaldehyde

Integration with Artificial Intelligence and Machine Learning for Drug Discovery (Pre-clinical)

Predictive algorithms can be employed to model the compound's structure-activity relationship (SAR), forecasting how modifications to the quinoline (B57606), furan (B31954), or thioether components might enhance binding affinity and selectivity for specific enzymes or receptors. Furthermore, ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enabling the early-stage, in silico optimization of the compound to improve its drug-like characteristics long before extensive laboratory synthesis is undertaken. This computational approach de-risks and streamlines the development pipeline, focusing resources on derivatives with the highest probability of success.

Table 1: Potential Applications of AI/ML in Preclinical Research on 5-(Quinolin-8-ylthio)furan-2-carbaldehyde

| AI/ML Application | Description | Potential Impact on Research |

|---|---|---|

| Target Identification | Using algorithms to screen the compound's structure against known protein targets. | Rapidly hypothesizes potential mechanisms of action and therapeutic areas (e.g., oncology, infectious diseases). |

| Virtual Screening | Creating a virtual library of derivatives and computationally docking them into target proteins. | Identifies novel, high-affinity binders for synthesis and in vitro testing. |

| QSAR Modeling | Quantitative Structure-Activity Relationship models that predict biological activity based on chemical structure. | Guides the rational design of more potent and selective analogues. |

| ADMET Prediction | ML models trained on existing drug data to predict pharmacokinetic and toxicity profiles. | Prioritizes compounds with favorable drug-like properties, reducing late-stage failures. |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies offer promising avenues for the more efficient, sustainable, and scalable production of this compound and its derivatives. Traditional batch synthesis can be resource-intensive and challenging to control.

Flow Chemistry: Continuous flow synthesis presents a compelling alternative. This technique, where reagents are pumped through a network of tubes and reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. For the synthesis of this compound, a flow platform could enable the safe in situ generation and use of reactive intermediates, improving yield and purity while minimizing waste. nih.gov This approach is particularly advantageous for reactions that are highly exothermic or involve unstable reagents.

Photoredox Catalysis: This emerging field uses visible light to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. Photoredox catalysis could be employed to forge the carbon-sulfur bond or to functionalize the quinoline or furan rings in ways that are difficult to achieve with traditional thermal methods. This methodology could open up new chemical space for derivatization, leading to novel analogues with unique properties.

Table 2: Comparison of Synthetic Methodologies

| Methodology | Traditional Batch Synthesis | Flow Chemistry | Photoredox Catalysis |

|---|---|---|---|

| Control | Limited control over heat/mass transfer. | Precise control over temperature, pressure, time. | High control via light source and catalyst. |

| Scalability | Often challenging and non-linear. | Readily scalable by running the system for longer. | Scalable with appropriate reactor design. |

| Safety | Risks associated with large volumes of reagents. | Enhanced safety with small reaction volumes. nih.gov | Generally operates under mild, safer conditions. |

| Efficiency | Can lead to side products and lower yields. | Often results in higher yields and purity. | Enables novel, highly selective reactions. |

Discovery of Undiscovered Mechanistic Bioactivities (Excluding Human Data)

The hybrid structure of this compound, combining a quinoline moiety with a furan-2-carbaldehyde core, suggests a rich, yet unexplored, pharmacological potential. The furan-2-carbaldehyde scaffold is a known precursor to compounds with a wide range of biological activities, including antimicrobial and antitumor properties. researchgate.netulima.edu.pe Similarly, the quinoline ring is a "privileged scaffold" found in numerous pharmaceuticals.

Future research should focus on broad, unbiased screening of the compound against diverse biological targets. This could include panels of kinases, proteases, and other enzymes relevant to cancer and inflammatory diseases. In vitro assays against various microbial strains (bacteria and fungi) could reveal potential antimicrobial applications. researchgate.net For instance, derivatives like thiosemicarbazones, synthesized from furan-2-carbaldehyde, have shown significant antibacterial and antitumor activities. ulima.edu.pe Investigating the ability of this compound to inhibit tubulin polymerization, a mechanism targeted by some furan-based anticancer agents, could also be a fruitful area of research. nih.gov

Design of Multi-Targeting Agents based on the Scaffold

The concept of polypharmacology, where a single drug acts on multiple biological targets, is a growing paradigm in drug discovery, particularly for complex diseases like cancer. mdpi.com The structure of this compound is inherently suited for development into multi-targeting agents. The quinoline core is known to be a bioisosteric replacement for the quinazoline (B50416) ring found in potent EGFR kinase inhibitors, while other functionalized quinolines have shown activity against different kinases like BRAF. mdpi.com

By strategically modifying the scaffold, researchers could design derivatives that simultaneously inhibit multiple key signaling proteins. For example, one part of the molecule (e.g., the quinoline ring) could be optimized to bind to the ATP pocket of a specific kinase, while another part (e.g., a modified furan side chain) could target a different protein in a related pathway. This multi-pronged approach could lead to more potent therapeutic effects and potentially overcome drug resistance mechanisms.

Development of Advanced Materials with Tunable Properties

Beyond pharmacology, the unique electronic and structural features of this compound make it an intriguing candidate for materials science. Both quinoline and furan are heterocyclic aromatic systems that can participate in π-stacking and coordinate with metal ions.

This scaffold could serve as a building block for novel organic semiconductors, chemosensors, or metal-organic frameworks (MOFs). The presence of nitrogen and sulfur atoms provides potential coordination sites for metal ions, suggesting that the compound could be used to develop sensors for detecting specific metals through changes in fluorescence or color. Furthermore, polymerization of derivatives could lead to new conductive polymers or materials with unique optical properties, potentially applicable in organic light-emitting diodes (OLEDs) or solar cells. researchgate.net

Green and Sustainable Applications of the Compound

The imperative for green and sustainable chemistry provides a significant opportunity for the lifecycle of this compound. A key component of its structure, furan-2-carbaldehyde (furfural), is a platform chemical that can be produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural waste. nih.govmdpi.com

Basing the synthesis of this compound on a bio-derived starting material is a major step towards sustainability. mdpi.com Future research can further enhance its green profile by:

Using Green Solvents: Replacing traditional volatile organic compounds with water or bio-based solvents during synthesis.

Catalytic Routes: Employing reusable catalysts to minimize waste, as opposed to stoichiometric reagents.

Electrocatalysis: Using electricity to drive chemical transformations, which can be sourced from renewable energy, for processes like the oxidation of furan derivatives. nih.gov

This focus on sustainability can make the production of this compound and its derivatives not only environmentally friendly but also economically competitive. unive.it

Challenges and Opportunities in Further Research on the Compound

The future of research on this compound is characterized by a compelling balance of challenges and opportunities.

Challenges:

Limited Existing Data: The compound is largely unexplored, requiring foundational research to establish its basic chemical and biological properties.

Synthetic Complexity: Developing scalable, efficient, and stereoselective synthetic routes for its derivatives may be challenging.

Potential for Off-Target Effects: As with any potential multi-targeting agent, ensuring a desirable selectivity profile to minimize unwanted side effects will be critical.

Opportunities:

Chemical Novelty: Its unique combination of two pharmacologically relevant scaffolds offers a vast and unexplored chemical space for designing novel drugs and materials.

Therapeutic Potential: The scaffold is a promising starting point for developing multi-target therapies for complex diseases.

Sustainability: The potential to derive a key structural component from biomass aligns well with the principles of green chemistry.

Technological Synergy: The compound is well-positioned to benefit from modern enabling technologies like AI-driven drug discovery and continuous flow manufacturing.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Furan-2-carbaldehyde (Furfural) |

| 5-Hydroxymethylfurfural (HMF) |

| Furan-2,5-dicarboxylic acid (FDCA) |

| Neratinib |

| Pelitinib |

| Erlotinib |

| Doxorubicin |

| Nitrofurantoin |

| Nifuroxazide |

| Nifurtimox |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Quinolin-8-ylthio)furan-2-carbaldehyde in high yield and purity?

- Methodological Answer : Synthesis typically involves coupling a furan-2-carbaldehyde derivative with a quinolin-8-thiol group. Key steps include:

- Reagent Selection : Use Pd-catalyzed cross-coupling or nucleophilic aromatic substitution for sulfur incorporation .

- Reaction Conditions : Optimize temperature (60–100°C) and solvent polarity (e.g., DMF or THF) to balance reactivity and stability .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic signals:

- Aldehyde proton at δ ~9.6 ppm .

- Quinoline aromatic protons (δ 7.5–8.9 ppm) and furan protons (δ 6.3–7.2 ppm) .

- IR Spectroscopy : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-S bond (~650 cm⁻¹) .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Setup : Use Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d,p) basis set to model electronic properties .

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to identify reactive sites (e.g., aldehyde group) .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .

Q. What strategies resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for high-resolution data to address disorder in the quinoline ring .

- Twinned Data : Apply twin-law matrices in SHELXL to correct for pseudo-symmetry .

- Validation Tools : Check R-factor convergence and electron density maps (e.g., Coot) to confirm atomic positions .

Q. How can the thermodynamic stability of this compound be experimentally determined?

- Methodological Answer :

- Combustion Calorimetry : Measure enthalpy of combustion (ΔH°c) using a bomb calorimeter, as demonstrated for 5-(4-nitrophenyl)furan-2-carbaldehyde derivatives .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere to infer thermal stability .

Q. What experimental approaches optimize regioselectivity in introducing the quinolin-8-ylthio group to the furan ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.